4-(2-Thiazolylazo)resorcinol

Catalog No.
S582485
CAS No.
2246-46-0
M.F
C9H7N3O2S
M. Wt
221.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Thiazolylazo)resorcinol

CAS Number

2246-46-0

Product Name

4-(2-Thiazolylazo)resorcinol

IUPAC Name

4-(1,3-thiazol-2-yldiazenyl)benzene-1,3-diol

Molecular Formula

C9H7N3O2S

Molecular Weight

221.24 g/mol

InChI

InChI=1S/C9H7N3O2S/c13-6-1-2-7(8(14)5-6)11-12-9-10-3-4-15-9/h1-5,13-14H

InChI Key

SHNIKUXMZFPPCS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)O)N=NC2=NC=CS2

Synonyms

4-(2-thiazolylazo)resorcinol

Canonical SMILES

C1=CC(=C(C=C1O)O)N=NC2=NC=CS2

The exact mass of the compound 4-(2-Thiazolylazo)resorcinol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 298197. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(2-Thiazolylazo)resorcinol (TAR, CAS 2246-46-0) is a high-performance heterocyclic azo dye widely utilized as a metallochromic indicator, spectrophotometric reagent, and chelating ligand for solid-phase extraction. Featuring a thiazole ring coupled to a resorcinol moiety, TAR acts as a versatile tridentate (O, N, N) ligand, forming highly stable and intensely colored complexes with transition metals such as Cu(II), Cd(II), Co(II), Ni(II), and U(VI). In analytical and procurement contexts, TAR is valued for its high molar absorptivity, specific pH-dependent complexation behavior, and excellent compatibility with resin immobilization techniques (e.g., styrene divinylbenzene copolymers) for trace metal preconcentration in complex environmental matrices [1].

While 4-(2-Pyridylazo)resorcinol (PAR) and 1-(2-Pyridylazo)-2-naphthol (PAN) are common in-class substitutes, treating them as interchangeable with TAR compromises assay selectivity and extraction efficiency. The substitution of the pyridine ring in PAR with a thiazole ring in TAR fundamentally shifts the acid dissociation constants (pKa) of the resorcinol hydroxyl groups (pKa(azo) = 6.23, pKa(ortho) = 9.44 for TAR). This structural difference alters the optimal pH range for metal complexation and dictates the charge state of the resulting metal chelates. Because TAR forms specific charged complexes (e.g., CdAZ2-) that require precise ion-pairing for extraction, substituting it with PAR in established trace-metal preconcentration workflows leads to suboptimal recovery rates, altered resin binding capacities, and the costly need to completely re-optimize buffer systems and extraction solvents[1].

High-Capacity Trace Metal Preconcentration via Resin Immobilization

When immobilized on a styrene divinylbenzene copolymer (e.g., Chromosorb 106), TAR demonstrates exceptional solid-phase extraction capabilities for trace metals in high-salinity matrices. Quantitative studies show that TAR-functionalized resins achieve massive sorption capacities, reaching up to 319 µmol/g for Cu(II) and 82.0 µmol/g for Pb(II). This allows for extreme preconcentration factors, yielding detection limits as low as 0.0016 µg/L for Cd(II) and 0.015 µg/L for Zn(II) using a 5.0 mL sample volume at an optimal pH of 5.5. In contrast, non-functionalized or generic chelating resins often struggle with recovery in high-ionic-strength solutions, whereas TAR achieves >96% recovery in artificial seawater [1].

Evidence DimensionResin Sorption Capacity & Recovery
Target Compound DataTAR-immobilized resin (319 µmol/g for Cu; >96% recovery in seawater)
Comparator Or BaselineNon-functionalized baseline resins (<50% recovery in high salinity)
Quantified Difference>96% recovery with ultra-low detection limits (0.0016 µg/L for Cd)
Conditions5.0 mL sample, pH 5.5, artificial seawater matrix

Enables the procurement of TAR for manufacturing high-efficiency solid-phase extraction columns used in environmental and marine monitoring.

Tunable Liquid-Liquid Extraction of Charged Metal Chelates

TAR differentiates itself from other resorcinol derivatives by its specific dissociation profile, which leads to the formation of charged metal complexes (e.g., CdAZ2-) at specific pH ranges. Unlike reagents that only form neutral, poorly extractable hydrated complexes, TAR allows for highly efficient liquid-liquid extraction when paired with suitable organic bases (such as 2,9-dimethyl-1,10-phenanthroline). This ion-pairing mechanism enables the quantitative extraction of Cadmium-TAR complexes into organic solvents like benzene, achieving a log distribution ratio (log qCd) that increases with a slope of 2.0 at low pH, offering a level of tunable extraction control not easily replicated by generic azo dyes [1].

Evidence DimensionExtraction Distribution Ratio (log q)
Target Compound DataTAR + organic base ion-pair extraction (Quantitative extraction, log q responsive to pH)
Comparator Or BaselineStandard neutral azo-dye extraction (Poor extraction due to coordinated water)
Quantified DifferenceHighly efficient phase transfer via charged complex ion-pairing
ConditionsLiquid-liquid extraction, benzene/water phase, presence of organic base

Crucial for laboratories designing custom solvent extraction protocols for heavy metal separation where standard neutral chelators fail.

Reagent Formulation for High-Sensitivity Colorimetric Kits

For manufacturers of colorimetric test kits, the signal-to-noise ratio of the chromogenic reagent is a primary procurement driver. TAR provides intense colorimetric responses upon metal coordination, yielding molar absorptivities (ε) that frequently exceed 30,000 L·mol⁻¹·cm⁻¹ for transition metals. Compared to simpler phenolic indicators or un-functionalized azo dyes, TAR's thiazole-azo-resorcinol conjugation ensures a sharper bathochromic shift (e.g., shifting to ~606 nm for Ni(II) complexes), significantly reducing background interference from the uncomplexed reagent. This optical clarity allows test kit developers to achieve sub-ppm detection limits using low-cost optical sensors rather than requiring end-users to employ expensive mass spectrometry [1].

Evidence DimensionMolar absorptivity and bathochromic shift
Target Compound DataTAR (ε > 30,000 L·mol⁻¹·cm⁻¹, sharp shift to >600 nm)
Comparator Or BaselineSimple phenolic indicators (ε < 10,000 L·mol⁻¹·cm⁻¹, broad overlapping spectra)
Quantified Difference>3x higher optical density with superior baseline resolution
ConditionsAqueous buffer, UV-Vis spectrophotometry

Enables the production of highly sensitive, low-cost optical test kits for environmental monitoring without relying on expensive laboratory instrumentation.

Solid-Phase Extraction (SPE) Cartridge Manufacturing

TAR is highly suited for immobilization onto styrene divinylbenzene copolymers to manufacture commercial SPE columns. Its high sorption capacity (up to 319 µmol/g for Cu) makes it the preferred ligand for preconcentrating trace heavy metals (Cd, Cu, Pb) from high-salinity marine and environmental water samples prior to ICP-MS analysis [1].

Advanced Liquid-Liquid Extraction Workflows

In metallurgical or analytical laboratories, TAR is utilized for the selective separation of cadmium and other transition metals from complex acidic leachates. Its ability to form extractable ion-pair complexes with organic bases allows for highly tunable phase partitioning that outperforms standard neutral chelators[2].

Colorimetric Water Quality Test Kits

TAR is an ideal active ingredient for portable, field-ready spectrophotometric reagent kits. Its exceptional molar absorptivity and distinct bathochromic shift upon metal binding allow manufacturers to achieve sub-ppm detection limits for transition metals using simple, low-cost optical sensors [3].

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2246-46-0

Dates

Last modified: 08-15-2023

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